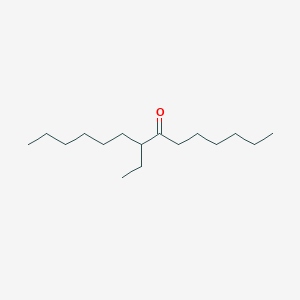
(Z)-4-Nonenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-Nonenoic acid is an unsaturated carboxylic acid with the molecular formula C9H16O2 It features a double bond in the Z (cis) configuration at the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-4-Nonenoic acid can be synthesized through several methods:
Oxidation of Alkenes: One common method involves the oxidation of nonene using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) followed by hydrolysis to yield the carboxylic acid.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 4-nonenenitrile using acidic or basic conditions to produce this compound.
Grignard Reactions: The reaction of a Grignard reagent with carbon dioxide (CO2) followed by acidification can also yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-4-Nonenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce nonanedioic acid (azelaic acid) using strong oxidizing agents like potassium permanganate.
Reduction: The double bond can be reduced to yield nonanoic acid using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed:
Oxidation: Nonanedioic acid (azelaic acid)
Reduction: Nonanoic acid
Substitution: Various esters and amides
Applications De Recherche Scientifique
(Z)-4-Nonenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Z)-4-Nonenoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to lipid metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Nonanoic Acid: A saturated analog of (Z)-4-Nonenoic acid, lacking the double bond.
Azelaic Acid: A dicarboxylic acid derived from the oxidation of this compound.
Oleic Acid: Another unsaturated fatty acid with a double bond in a different position.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and potential biological activity compared to its saturated and differently unsaturated counterparts.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(Z)-non-4-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5- |
Clé InChI |
HVCNEOVTZJYUAI-WAYWQWQTSA-N |
SMILES isomérique |
CCCC/C=C\CCC(=O)O |
SMILES canonique |
CCCCC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


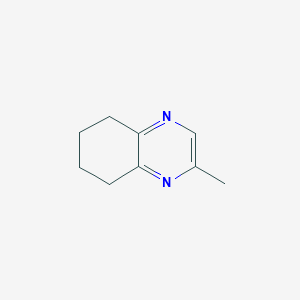
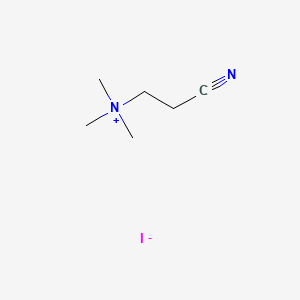

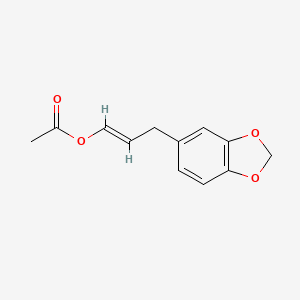
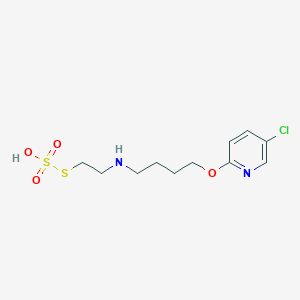
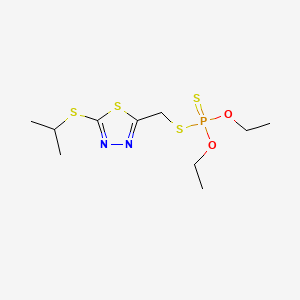
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)
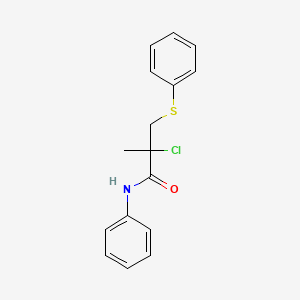
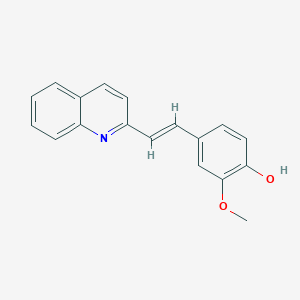
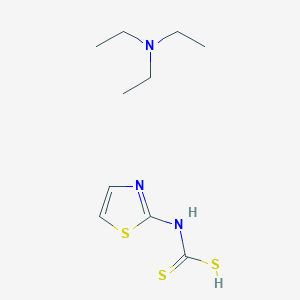
![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
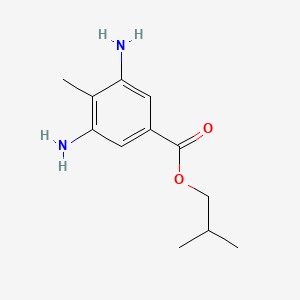
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
